Niraparib Synthesis: Documented Industrial Use and Quality Standard
Unlike general-purpose piperidine building blocks, 1-Boc-3-(4-Aminophenyl)piperidine is a patented and documented intermediate in the industrial synthesis of the FDA-approved PARP inhibitor niraparib . This role is confirmed by multiple process patents, including those by Tesaro, Inc. (e.g., US20200190056A1), where the compound's enantiomerically pure form is a direct precursor [1]. Commercial suppliers explicitly link the compound to niraparib synthesis, providing a clear, high-value application context that generic analogs lack [2]. The compound is available in standard purities of 98% with batch-specific QC (NMR, HPLC, GC), ensuring its reliability for this critical application .
| Evidence Dimension | Industrial Utility and Documentation |
|---|---|
| Target Compound Data | Explicitly cited in multiple patents as a key intermediate for niraparib [REFS-1, REFS-2]. |
| Comparator Or Baseline | Generic 3-arylpiperidines (e.g., 3-phenylpiperidine) |
| Quantified Difference | Direct patent linkage to a commercial drug manufacturing process vs. no such established industrial role. |
| Conditions | Patent literature and vendor documentation. |
Why This Matters
Procurement for drug development or process chemistry is de-risked by established, patented use in a commercial pharmaceutical synthesis.
- [1] US Patent Application US20200190056A1. (2020). Processes for the preparation of niraparib and intermediates thereof. View Source
- [2] NBINNO. (2025). (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Comprehensive Overview. View Source
